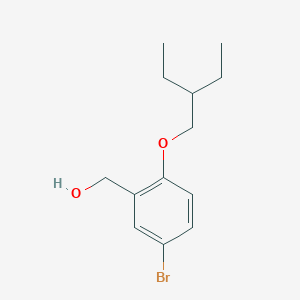

5-bromo-2-(2-ethylbutoxy)Benzenemethanol

Description

Properties

IUPAC Name |

[5-bromo-2-(2-ethylbutoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-7,10,15H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGZMSTXOLOXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reflux and Chlorination of Precursors

- Starting Material: 5-bromo-2-chlorobenzoic acid.

- Reaction Conditions: Reflux with thionyl chloride under catalyst-free, solvent-free conditions.

- Process Details:

- Thionyl chloride is added in molar ratios ranging from 2 to 5 times the acid.

- The mixture is heated under reflux for 2-4 hours until complete conversion.

- Excess thionyl chloride is evaporated under reduced pressure to yield 5-bromo-2-chlorobenzoyl chloride.

- This method minimizes waste and avoids the use of hazardous solvents in the chlorination step, aligning with green chemistry principles.

- The process benefits from the reactivity of thionyl chloride, producing acyl chloride efficiently.

| Parameter | Value/Range | Remarks |

|---|---|---|

| Molar ratio (acid:thionyl chloride) | 1:2 to 1:5 | Ensures complete conversion |

| Reaction time | 2-4 hours | Reflux conditions |

| Temperature | Reflux (~70°C) | Controlled to prevent side reactions |

Friedel-Crafts Acylation Using Modified Catalysts

- Catalyst: Silica gel loaded with aluminum trichloride (AlCl₃), a Lewis acid catalyst.

- Reaction Conditions:

- Dissolved the acyl chloride in dichloromethane.

- Added silica gel loaded with AlCl₃ (load capacity ~1.6 mmol/g).

- Conducted the reaction under vacuum (-0.03 to -0.08 MPa) at temperatures between -30°C to -10°C.

- Reaction duration: 1-3 hours.

- The immobilized Lewis acid catalyst improves selectivity and reduces waste compared to traditional AlCl₃.

- Vacuum conditions facilitate complete reaction and prevent side reactions, such as polyacylation or isomer formation.

| Parameter | Value/Range | Remarks |

|---|---|---|

| Catalyst load | 1.6 mmol/g silica gel | Ensures catalytic efficiency |

| Molar ratio (acid:AlCl₃) | 1:1.05-1.5 | Slight excess of AlCl₃ |

| Temperature | -30°C to -10°C | Maintains selectivity |

| Reaction time | 1-3 hours | Optimized for yield |

Purification and Crystallization

- Post-reaction, the mixture is filtered to recover the catalyst.

- The filtrate is washed with sodium bicarbonate solution to neutralize acids, then with water.

- The organic layer is evaporated, and the crude product is recrystallized from ethanol-water mixtures (1-3:1 v/v).

- Recrystallization yields high-purity 5-bromo-2-chloro-4'-ethoxy benzophenone with purity exceeding 99.88%.

- The choice of ethanol and water balances solubility and purity.

- The process avoids the formation of by-products and reduces environmental impact.

Synthesis of 5-bromo-2-(2-ethylbutoxy)benzenemethanol

- The benzophenone derivative undergoes reduction, typically via catalytic hydrogenation or metal hydride reduction, to yield the corresponding benzenemethanol.

- The ethylbutoxy substituent is introduced through nucleophilic substitution or etherification reactions, often involving ethylbutanol derivatives under suitable conditions.

- The etherification step requires careful control of reaction conditions to prevent over-alkylation or side reactions.

- Catalytic systems such as potassium carbonate in polar aprotic solvents (e.g., acetonitrile) are commonly used.

Summary Table of Preparation Methods

| Step | Method | Key Features | Advantages |

|---|---|---|---|

| Chlorination | Reflux with thionyl chloride | Solvent-free, high efficiency | Environmentally friendly, high yield |

| Acylation | Friedel-Crafts with silica gel loaded AlCl₃ | Selectivity, recyclable catalyst | Reduced waste, high purity |

| Purification | Recrystallization from ethanol-water | High purity, simple operation | Cost-effective, scalable |

| Etherification | Nucleophilic substitution | Controlled conditions | Specific substitution, high yield |

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-ethylbutoxy)Benzenemethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 5-bromo-2-(2-ethylbutoxy)benzaldehyde or 5-bromo-2-(2-ethylbutoxy)benzoic acid.

Reduction: Formation of 5-hydroxy-2-(2-ethylbutoxy)benzenemethanol.

Substitution: Formation of 5-amino-2-(2-ethylbutoxy)benzenemethanol or 5-thio-2-(2-ethylbutoxy)benzenemethanol.

Scientific Research Applications

5-bromo-2-(2-ethylbutoxy)Benzenemethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-ethylbutoxy)Benzenemethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the ethylbutoxy group may play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzenemethanol Derivatives

Substituent Effects on Reactivity and Solubility

- Alkoxy Chain Length: The ethylbutoxy group in the target compound likely offers moderate lipophilicity compared to the longer ethylhexyloxy chain in 1-Bromo-4-((2-ethylhexyl)oxy)benzene, which may improve solubility in non-polar solvents .

- Hydroxyl vs. Alkoxy Groups: 5-Bromo-2-(hydroxymethyl)phenol’s hydroxyl group increases polarity and hydrogen bonding capacity, making it suitable for aqueous-phase reactions, whereas alkoxy groups (e.g., ethylbutoxy) enhance lipid solubility .

Research Findings and Trends

- Substituent Optimization : Alkoxy chain length and halogenation patterns are critical for tailoring solubility and reactivity. For example, ethylbutoxy balances lipophilicity and steric bulk compared to benzyloxy or ethylhexyloxy groups .

- Synthetic Versatility: Brominated benzenemethanols serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), with trifluoromethoxy and fluoro groups expanding functionalization options .

Biological Activity

5-Bromo-2-(2-ethylbutoxy)benzenemethanol (CAS No. 1444177-08-5) is a compound belonging to the class of benzyl alcohols, characterized by a bromine atom at the 5th position and an ethylbutoxy group at the 2nd position on the benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves a reaction between 5-bromo-2-hydroxybenzaldehyde and 2-ethylbutanol in the presence of an acid catalyst. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

| Property | Value |

|---|---|

| Molecular Formula | C14H19BrO2 |

| Molecular Weight | 301.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with specific molecular targets, likely influenced by the bromine atom and ethylbutoxy group. These groups may affect binding affinity and selectivity towards target proteins or enzymes, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Antimicrobial Properties:

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity:

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The specific pathways involved in this apoptotic process are still under investigation, but initial findings indicate involvement of mitochondrial pathways and caspase activation.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induction of apoptosis in specific cancer cell lines |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of benzyl alcohols, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Study : In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent increase in apoptosis markers, including cleaved caspase-3 levels, suggesting that this compound may act as an effective anticancer agent.

Q & A

Q. What are the key considerations for designing a synthetic route for 5-bromo-2-(2-ethylbutoxy)benzenemethanol?

A viable synthesis typically involves two main steps: (1) etherification of a brominated benzaldehyde derivative with 2-ethylbutyl bromide, followed by (2) reduction of the aldehyde group to a methanol group. For the etherification step, Williamson synthesis under basic conditions (e.g., K₂CO₃ in DMF at 90–95°C) is effective, as demonstrated in analogous reactions for brominated benzaldehyde derivatives . The reduction step can employ NaBH₄ or catalytic hydrogenation, with monitoring via TLC and characterization by GC-MS or NMR (¹H/¹³C) to confirm intermediate purity. Key challenges include optimizing reaction time to minimize side products like over-reduction or dehalogenation.

Q. How can researchers verify the purity and structural integrity of this compound?

Combined spectroscopic methods are essential:

- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.5–4.0 ppm for OCH₂), bromine substitution (splitting patterns in aromatic region), and benzenemethanol moiety (broad OH peak at δ ~1.5–2.5 ppm) .

- GC-MS : Detect impurities or degradation products (e.g., dehalogenated byproducts) .

- Elemental Analysis : Validate molecular formula (C₁₃H₁₉BrO₂) and rule out residual solvents.

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Unexpected peaks may arise from residual solvents, stereochemical isomers, or side reactions. For example:

- Residual DMF (from synthesis) can appear as a singlet at δ ~2.7–2.9 ppm in ¹H NMR; use thorough drying or alternative solvents.

- Rotamers : If the 2-ethylbutoxy chain exhibits restricted rotation, splitting patterns may emerge. Variable-temperature NMR can resolve this .

- Oxidation artifacts : The benzenemethanol group may oxidize to benzaldehyde; track via FTIR (C=O stretch at ~1700 cm⁻¹) and stabilize with antioxidants during storage.

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Adopt a tiered approach inspired by Project INCHEMBIOL :

- Phase 1 (Lab) : Measure hydrophobicity (logP), solubility, and hydrolysis rates under varying pH/temperature. Use LC-MS/MS to track degradation products.

- Phase 2 (Microcosm) : Simulate soil/water systems to assess biodegradation (via OECD 301 tests) and sorption behavior (e.g., batch equilibrium with HPLC quantification).

- Phase 3 (Field) : Deploy passive samplers in contaminated sites to monitor bioaccumulation in biota (e.g., Daphnia magna) and validate lab predictions.

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological applications?

- Modify the alkoxy chain : Replace 2-ethylbutoxy with shorter (ethoxy) or branched (isopentyl) groups to alter lipophilicity and binding affinity.

- Bromine position : Compare bioactivity of 5-bromo vs. 4-bromo derivatives (synthesized via directed ortho-metalation) to identify key pharmacophores.

- Methanol group : Esterify (e.g., acetate prodrug) to enhance membrane permeability, then hydrolyze in vitro to assess activation kinetics .

Q. What methodologies address low yields in the final reduction step of the synthesis?

Low yields often stem from incomplete reduction or competing side reactions. Mitigation strategies include:

- Catalytic transfer hydrogenation : Use ammonium formate/Pd-C in ethanol to selectively reduce the aldehyde without affecting the bromine .

- Protecting groups : Temporarily protect the benzenemethanol OH with TBSCl before etherification, then deprotect with TBAF .

- In situ monitoring : Employ ReactIR to track aldehyde consumption and optimize reaction termination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.